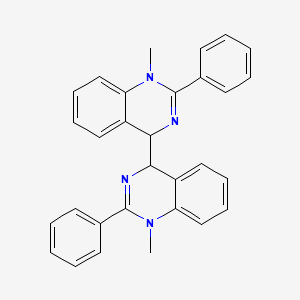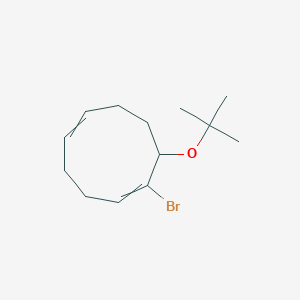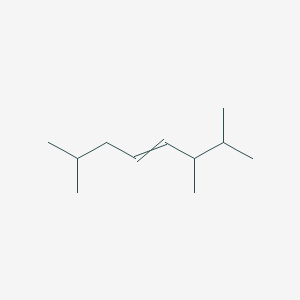![molecular formula C28H38O B14599690 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- CAS No. 60624-96-6](/img/structure/B14599690.png)
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) within its molecular structure. This compound is notable for its unique structural features, which include a fluorenyl group and a methylnonyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenyl derivatives with appropriate acyl chlorides under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and participate in various biochemical pathways. The fluorenyl moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and methylnonyl chains.
Fluorenone: Contains a fluorenyl group but differs in the position and type of functional groups.
Uniqueness
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is unique due to its combination of a fluorenyl group and a long methylnonyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60624-96-6 |
|---|---|
Molekularformel |
C28H38O |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-[7-(3-methylnonyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-21(3)12-13-22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)11-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
InChI-Schlüssel |
LBYHIUVTZXFGNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)


![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)



![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
